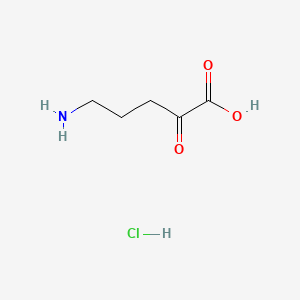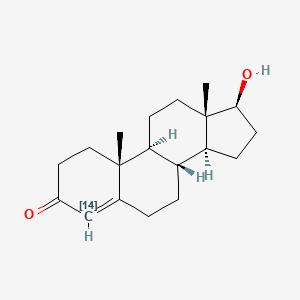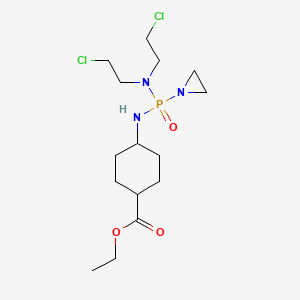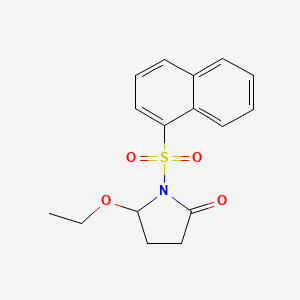
5-Amino-2-oxovaleric acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-oxovaleric acid hydrochloride, also known as 5-Aminolevulinic acid hydrochloride, is a compound with the molecular formula C5H10ClNO3. It is an intermediate in the biosynthesis of heme, chlorophyll, and other tetrapyrroles. This compound is widely used in various scientific fields due to its role as a precursor in the synthesis of porphyrins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-oxovaleric acid hydrochloride typically involves the reaction of glycine with succinyl-CoA, catalyzed by the enzyme 5-aminolevulinate synthase. This reaction produces 5-Aminolevulinic acid, which is then converted to its hydrochloride salt form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the enzyme 5-aminolevulinate synthase, thereby increasing the yield of 5-Aminolevulinic acid, which is subsequently converted to its hydrochloride salt .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-oxovaleric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form porphyrins, which are essential components of heme and chlorophyll.
Reduction: It can be reduced to form different derivatives used in various biochemical pathways.
Substitution: It can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Porphyrins: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
5-Amino-2-oxovaleric acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of porphyrins and other tetrapyrroles.
Biology: Plays a crucial role in the biosynthesis of heme and chlorophyll.
Medicine: Used in photodynamic therapy for the treatment of actinic keratosis and certain types of cancer.
Industry: Used as a plant growth regulator and in the production of herbicides.
Mécanisme D'action
The mechanism of action of 5-Amino-2-oxovaleric acid hydrochloride involves its conversion to protoporphyrin IX, a photoactive compound that accumulates in cells. Upon exposure to light, protoporphyrin IX generates reactive oxygen species that cause cell damage and death. This mechanism is utilized in photodynamic therapy for the treatment of various skin conditions and cancers .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminolevulinic acid: The free acid form of 5-Amino-2-oxovaleric acid hydrochloride.
δ-Aminolevulinic acid: Another name for 5-Aminolevulinic acid.
5-Amino-4-oxopentanoic acid: A structural isomer of 5-Amino-2-oxovaleric acid.
Uniqueness
This compound is unique due to its role as a precursor in the biosynthesis of heme and chlorophyll. Its ability to generate reactive oxygen species upon light exposure makes it particularly useful in photodynamic therapy, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
80028-67-7 |
|---|---|
Formule moléculaire |
C5H10ClNO3 |
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
5-amino-2-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-1-2-4(7)5(8)9;/h1-3,6H2,(H,8,9);1H |
Clé InChI |
RWBGDXQNRIAGLL-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)C(=O)O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid;N-methyl-2-(11-methylbenzo[b][1]benzazepin-5-yl)ethanamine](/img/structure/B12716959.png)









